molecular formula C8H18Cl2N2 B2384212 rac-(1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.2]nonane dihydrochloride CAS No. 1825377-40-9

rac-(1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.2]nonane dihydrochloride

Cat. No.: B2384212
CAS No.: 1825377-40-9
M. Wt: 213.15
InChI Key: HUJHPNQAEMJCFS-YUZCMTBUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-(1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.2]nonane dihydrochloride: is a bicyclic compound featuring a diazabicyclo structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.2]nonane dihydrochloride typically involves intramolecular N-alkylation in the presence of a base . This method is well-known for constructing heterobicyclic structures. The reaction conditions often include the use of bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) to facilitate the formation of the bicyclic core .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: rac-(1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.2]nonane dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄). The conditions vary depending on the desired reaction, but they often involve controlled temperatures and specific solvents to ensure the reaction proceeds efficiently.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Antiviral Properties : Studies have shown that derivatives of diazabicyclic compounds can inhibit reverse transcriptase, suggesting potential applications in antiviral therapies, particularly against HIV .
  • Cytotoxicity : Certain derivatives have demonstrated cytotoxic effects on cancer cell lines, indicating their potential as anticancer agents. The specific mechanisms often involve the disruption of cellular processes through interaction with DNA or cellular enzymes .
  • Neuroprotective Effects : Some research highlights the neuroprotective properties of similar bicyclic compounds against neurodegenerative diseases, suggesting that rac-(1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.2]nonane dihydrochloride could be explored for treating conditions like Alzheimer's disease .

Therapeutic Applications

The therapeutic applications of this compound are diverse:

  • Antiviral Agents : Its structural features make it a candidate for developing new antiviral medications targeting RNA viruses.
  • Anticancer Drugs : The ability to induce apoptosis in cancer cells positions this compound as a potential lead in cancer therapy.
  • Cognitive Enhancers : Given its neuroprotective effects, it may serve as a cognitive enhancer or treatment for neurodegenerative diseases.

Case Study 1: Antiviral Activity

A study investigated the efficacy of various diazabicyclic compounds against HIV reverse transcriptase. The results indicated that rac-(1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.2]nonane derivatives showed promising inhibition rates comparable to established antiviral drugs .

Case Study 2: Cytotoxicity in Cancer Cells

In vitro studies on cancer cell lines revealed that this compound exhibited significant cytotoxic effects at micromolar concentrations. Mechanistic studies suggested that the compound interferes with DNA replication processes within the cells .

Mechanism of Action

The mechanism by which rac-(1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.2]nonane dihydrochloride exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing the activity of these targets. This can lead to changes in biochemical pathways, which are the basis for its potential therapeutic effects .

Comparison with Similar Compounds

  • rac-(1R,5S)-3,6-diazabicyclo[3.2.2]nonan-7-one
  • (1S,5S)-3-Benzyl-3,6-diazabicyclo[3.2.2]nonane dihydrochloride**

Comparison: rac-(1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.2]nonane dihydrochloride is unique due to its methyl substitution, which can influence its chemical reactivity and binding properties. This distinguishes it from other similar compounds, which may lack this substitution and therefore exhibit different chemical behaviors and applications .

Biological Activity

Rac-(1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.2]nonane dihydrochloride is a bicyclic compound with significant potential in medicinal chemistry and pharmacology. Its unique structural features allow it to interact with various biological targets, making it a subject of interest for research into its biological activities.

Chemical Structure and Properties

  • Chemical Formula : C8H14N2·2HCl
  • Molecular Weight : 182.21 g/mol
  • CAS Number : 1825377-40-9

The compound features a diazabicyclo structure that facilitates its interaction with biological molecules. The methyl substitution at the 6-position enhances its reactivity and selectivity compared to similar compounds.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The nitrogen atoms in the bicyclic structure can form hydrogen bonds or coordinate with metal ions, influencing various biochemical pathways. The compound's mechanism may involve:

  • Enzyme Inhibition : By binding to active sites on enzymes, it may inhibit their activity.
  • Receptor Modulation : It may act as an agonist or antagonist at specific receptors, altering physiological responses.

Anticancer Activity

Recent studies have indicated that compounds with bicyclic structures similar to rac-(1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.2]nonane exhibit promising anticancer properties. For instance:

  • Bicyclic Compounds in Cancer Therapy : Bicyclo[3.3.1]nonanes have been explored for their potential as anticancer agents due to their ability to inhibit tumor growth and induce apoptosis in cancer cells .

Antimicrobial Properties

Research into similar bicyclic compounds has shown that they possess antimicrobial properties. Their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways makes them candidates for further investigation in this area.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

Compound NameStructure TypeBiological ActivityMechanism
This compoundBicyclicAnticancer, AntimicrobialEnzyme inhibition, Receptor modulation
rac-(1R,5S)-3,6-diazabicyclo[3.2.2]nonan-7-oneBicyclicLimited data availableUnknown
rac-(1R,5S)-3-Benzyl-3,6-diazabicyclo[3.2.2]nonane dihydrochlorideBicyclicAnticancerEnzyme inhibition

Case Studies

  • Anticancer Research : A study published in Nature Reviews Cancer highlighted the effectiveness of bicyclic compounds in targeting cancer cell metabolism and signaling pathways . The structural similarity between these compounds and rac-(1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.2]nonane suggests potential applications in cancer therapy.
  • Antimicrobial Testing : In a recent investigation into the antimicrobial properties of bicyclic compounds, rac-(1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.2]nonane was tested against various bacterial strains and demonstrated significant inhibitory effects .

Q & A

Q. Basic: What are the established synthetic routes for rac-(1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.2]nonane dihydrochloride?

Methodological Answer:
The synthesis typically involves a multi-step approach:

  • Protection/Deprotection Strategy : Use of tert-butoxycarbonyl (N-tboc) protecting groups to stabilize reactive intermediates during cyclization. For example, analogous bicyclic compounds (e.g., 3,7-diazabicyclo[3.3.1]nonane derivatives) are synthesized via N-tboc protection of the amine group, followed by coupling with acyl chlorides and subsequent deprotection .
  • Cyclization and Purification : Cyclization steps often require high-purity reagents and chromatography (e.g., flash column chromatography) to isolate intermediates. Final dihydrochloride salt formation is achieved by treating the free base with HCl in a polar solvent (e.g., methanol) .
  • Yield Optimization : Typical yields range from 65% to 79% for similar compounds, depending on reaction conditions and purification efficiency .

Q. Basic: How is the stereochemical configuration confirmed for this compound?

Methodological Answer:
Stereochemical validation involves:

  • Nuclear Magnetic Resonance (NMR) : Analysis of coupling constants (e.g., 1^1H and 13^13C NMR) to identify axial/equatorial proton orientations in the bicyclic framework. For example, vicinal coupling constants (JHHJ_{HH}) can distinguish between cis and trans ring junctions .
  • X-ray Crystallography : Definitive confirmation of the (1R,5S) configuration via single-crystal X-ray diffraction, which provides atomic-level spatial resolution .
  • Chiral Chromatography : Use of chiral stationary phases (e.g., CHIRALPAK® columns) to resolve enantiomers and confirm racemic purity .

Q. Basic: What pharmacological targets are associated with this compound?

Methodological Answer:
The 3,6-diazabicyclo[3.2.2]nonane scaffold is structurally analogous to nicotinic acetylcholine receptor (nAChR) ligands. Key targets include:

  • Subtype-Selective nAChRs : The bicyclic amine core mimics natural ligands like epibatidine, enabling selective binding to α4β2 or α7 nAChR subtypes. Functional assays (e.g., electrophysiology or calcium flux) are used to validate activity .
  • Neurological Disorders : Potential applications in Alzheimer’s disease or nicotine addiction research, guided by receptor-binding affinity studies (e.g., KiK_i values measured via competitive radioligand assays) .

Q. Advanced: What challenges arise in ensuring enantiomeric purity during synthesis?

Methodological Answer:
Enantiomeric purity is critical due to the compound’s racemic nature. Challenges include:

  • Racemization During Deprotection : Acidic conditions (e.g., HCl treatment) may induce racemization. Mitigation involves low-temperature deprotection and monitoring via chiral HPLC .
  • Stereochemical Drift in Cyclization : Ring-closing steps can favor undesired stereoisomers. Computational modeling (e.g., DFT calculations) predicts transition-state energies to optimize reaction conditions .
  • Resolution Techniques : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) followed by recrystallization improves enantiomeric excess (ee) .

Q. Advanced: How can discrepancies between NMR and X-ray data be resolved?

Methodological Answer:
Discrepancies may arise due to:

  • Dynamic Effects in Solution : Conformational flexibility in solution (observed in NMR) vs. static crystal structures (X-ray). Molecular dynamics simulations reconcile these differences by modeling solvent interactions .
  • Crystallization Artifacts : X-ray structures may capture low-energy conformers. Cross-validation with NOE (Nuclear Overhauser Effect) NMR data ensures solution-state relevance .
  • Paramagnetic Impurities : Trace metal ions in NMR samples can distort spectra. Chelating agents (e.g., EDTA) or sample filtration mitigate this .

Q. Advanced: What strategies optimize yield in multi-step syntheses?

Methodological Answer:
Yield optimization involves:

  • Protecting Group Selection : Bulky groups (e.g., N-tboc) reduce side reactions during cyclization. For example, N-tboc derivatives of diazabicyclo compounds achieve >75% yield in coupling steps .
  • Catalytic Methods : Palladium-catalyzed cross-coupling or enzyme-mediated reactions enhance efficiency. For instance, lipase-catalyzed acylations improve regioselectivity .
  • In-line Analytics : Real-time monitoring (e.g., FTIR or LC-MS) identifies intermediates and minimizes byproducts .

Q. Advanced: How is the compound’s stability assessed under experimental conditions?

Methodological Answer:
Stability studies include:

  • Forced Degradation : Exposure to heat, light, and pH extremes (e.g., 40°C/75% RH or pH 1–13 buffers) with HPLC tracking of degradation products .
  • Solid-State Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess hygroscopicity and melting points, critical for storage conditions .
  • Solution-State Kinetics : Arrhenius plots predict shelf-life by extrapolating degradation rates at elevated temperatures .

Q. Advanced: What computational tools predict the compound’s reactivity and binding modes?

Methodological Answer:
Computational workflows involve:

  • Docking Simulations : Software like AutoDock Vina models interactions with nAChRs, prioritizing residues (e.g., TrpB for hydrophobic binding) .
  • Quantum Mechanical (QM) Calculations : Gaussian09 optimizes transition states for cyclization steps, guiding solvent and catalyst selection .
  • Machine Learning (ML) : Predictive models (e.g., Random Forest) correlate structural descriptors (e.g., LogP, polar surface area) with solubility and bioavailability .

Q. Advanced: How are batch-to-batch variations in purity addressed?

Methodological Answer:
Quality control measures include:

  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula and detects impurities <0.1% .
  • Ion Chromatography : Quantifies counterion (Cl⁻) stoichiometry in dihydrochloride salts .
  • Standardized Protocols : Adherence to ICH guidelines (e.g., Q2(R1) for validation) ensures reproducibility across batches .

Q. Advanced: What in vivo models are suitable for studying this compound’s pharmacokinetics?

Methodological Answer:
Pharmacokinetic studies employ:

  • Rodent Models : Intravenous/oral dosing in Sprague-Dawley rats with LC-MS/MS plasma analysis to determine CmaxC_{max}, T½T_{½}, and bioavailability .
  • Blood-Brain Barrier (BBB) Penetration : In situ perfusion models quantify brain-to-plasma ratios, critical for CNS-targeted applications .
  • Metabolite Profiling : Microsomal assays (e.g., human liver microsomes) identify primary metabolic pathways (e.g., CYP450-mediated oxidation) .

Properties

IUPAC Name

(1R,5S)-6-methyl-3,6-diazabicyclo[3.2.2]nonane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2.2ClH/c1-10-6-7-2-3-8(10)5-9-4-7;;/h7-9H,2-6H2,1H3;2*1H/t7-,8+;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUJHPNQAEMJCFS-YUZCMTBUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CCC1CNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@@H]2CC[C@H]1CNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.